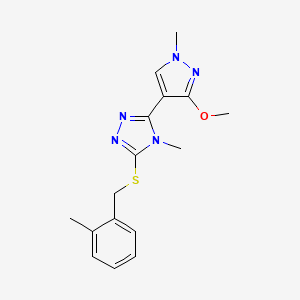
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole" is a heterocyclic molecule that contains both pyrazole and triazole rings, which are known for their significance in medicinal chemistry due to their pharmacological potential and chemical versatility . The presence of methoxy and methyl groups suggests potential sites for further functionalization, which can be exploited in drug design and synthesis.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves sequential functionalization, as seen in the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole derivatives . These methods typically include regioselective metalation, transmetalation, and palladium(0)-catalyzed cross-coupling reactions. Similarly, indenopyrazoles, which share structural similarities with the compound , are synthesized from indanones and phenyl isothiocyanates . The synthesis of triazole derivatives can involve the use of acyl hydrazides as starting compounds, followed by cyclization and aminomethylation to yield various substituted triazoles .
Molecular Structure Analysis
The molecular structure of related triazole compounds has been elucidated using X-ray diffraction techniques and optimized using density functional theory (DFT) . These studies reveal the dihedral angles between the triazole ring and attached phenyl rings, as well as the presence of intermolecular hydrogen bonding, which can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the presence of substituents on the rings. For instance, the interaction of aminopyrazole and aminotriazole with acrylates leads to the formation of pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines, respectively . These reactions involve selective displacement and cyclocondensation steps, which are crucial for the formation of the final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like triazoles and pyrazoles are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry [3, 8]. These techniques provide information on the functional groups present, molecular geometry, and purity of the compounds. Quantum chemical calculations, including DFT, can predict NMR isotropic shift values, IR data, and molecular properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential . These theoretical predictions are essential for understanding the electronic structure and potential reactivity of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally related to 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole has focused on their synthesis and spectroscopic characterization. Studies have demonstrated the reactivity of these compounds through DFT calculations, molecular dynamics simulations, and drug likeness parameters. The antioxidant and α-glucosidase inhibitory activities of these compounds have also been evaluated, showing significant inhibitory potentials and potent antioxidant properties (Pillai et al., 2019).
Molecular Dynamics and Biological Evaluation
Investigations into the structural and reactive properties of these compounds have included a combination of DFT calculations and molecular dynamics simulations. This research has helped in understanding the molecular interactions and the potential for these compounds to act as inhibitors against specific enzymes, contributing to their biological evaluation for therapeutic applications (Pillai et al., 2019).
Antimicrobial and Antifungal Activities
Compounds with similar structures have been synthesized and assessed for their antimicrobial activities against various bacterial and fungal strains. This includes evaluating their potential as antimycobacterial agents against Mycobacterium tuberculosis, highlighting the therapeutic nature of 1,2,4-triazoles and their derivatives in addressing infectious diseases (Seelam et al., 2016).
Pharmacological Potential
The pharmacological potential of related compounds, particularly in modern medicine and pharmacy, has been recognized due to their significant chemical modifiability and pharmacological potential. The introduction of 1,2,4-triazole and pyrazole fragments into the structure of new substances has been studied to influence the formation of specific types of biological activity (Fedotov et al., 2022).
Propiedades
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-7-5-6-8-12(11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAYBOFWBACRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
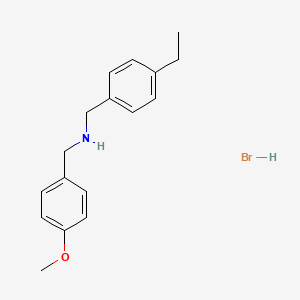
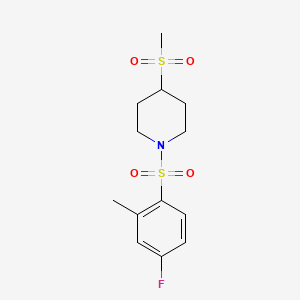


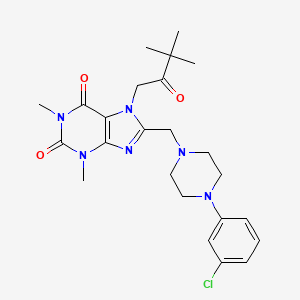
![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)
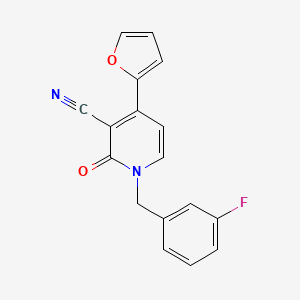

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)
![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)